molecular formula C12H14FNO2 B8405663 N-(5-Fluoro-2-formylphenyl)pivalamide

N-(5-Fluoro-2-formylphenyl)pivalamide

Cat. No.: B8405663
M. Wt: 223.24 g/mol
InChI Key: JGWKYEIHABLDIN-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-formylphenyl)pivalamide is a pivalamide derivative featuring a benzene ring substituted with a fluorine atom at position 5 and a formyl group (-CHO) at position 2. The pivalamide moiety (-NHC(O)C(CH₃)₃) is attached to the benzene ring via the nitrogen atom. This compound is structurally significant due to its reactive formyl group, which allows for further functionalization, and the fluorine atom, which enhances electronic and steric properties.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

N-(5-fluoro-2-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-6-9(13)5-4-8(10)7-15/h4-7H,1-3H3,(H,14,16)

InChI Key

JGWKYEIHABLDIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of N-(5-Fluoro-2-formylphenyl)pivalamide

The following table compares the target compound with structurally related pivalamide derivatives, emphasizing substituents, molecular weight, and functional groups:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Benzene 5-F, 2-CHO, pivalamide C₁₃H₁₅FN₂O₂ 250.27 g/mol Reactive formyl group, fluorine substitution N/A
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide Pyridine 5-F, 3-CHO, pivalamide C₁₂H₁₄FN₃O₂ 267.26 g/mol Pyridine core, formyl at position 3
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide Pyridine 5-F, 3-I, pivalamide C₁₀H₁₂FIN₂O 322.12 g/mol Iodo substituent for cross-coupling
N-(3-Acetylphenyl)pivalamide Benzene 3-COCH₃, pivalamide C₁₃H₁₇NO₂ 219.28 g/mol Acetyl group for ketone-based reactions
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide Pyridine 4-CHO, 2-OCH₃, pivalamide C₁₂H₁₅N₃O₃ 249.27 g/mol Methoxy and formyl on pyridine

Key Differences and Implications

Core Structure: Benzene vs. Pyridine: The benzene-based target compound (e.g., this compound) exhibits distinct electronic properties compared to pyridine derivatives (e.g., N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide).

Substituent Position and Reactivity: The formyl group at position 2 in the benzene derivative is meta to the fluorine atom, whereas in pyridine analogues (e.g., position 3), the formyl group’s reactivity may differ due to the electron-withdrawing nature of the pyridine nitrogen. This affects nucleophilic addition or condensation reactions .

Functional Group Diversity: Acetyl vs. Formyl: Acetyl-substituted pivalamides (e.g., N-(3-Acetylphenyl)pivalamide) are less reactive toward nucleophiles compared to formyl derivatives but can undergo enolate chemistry .

Physical and Commercial Data

While specific data for this compound is unavailable in the evidence, related compounds provide insights:

  • Pricing : Pyridine-based pivalamides (e.g., N-(5-fluoropyridin-2-yl)pivalamide) range from $240/g (1 g) to $3000/25 g .
  • Purity : Analogous compounds (e.g., N-benzylpivalamides) are synthesized with >98% purity via preparative HPLC .

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